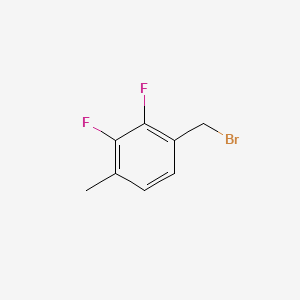

2,3-Difluoro-4-methylbenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPOYZMZHWXAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378912 | |

| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-43-3 | |

| Record name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzyl bromide is a fluorinated aromatic compound of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms on the benzene ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Due to the limited availability of experimental data for this specific compound, some properties of structurally similar compounds are included for comparative purposes.

| Property | Value | Source |

| CAS Number | 261763-43-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrF₂ | [1][2][3][4] |

| Molecular Weight | 221.05 g/mol | [1] |

| Boiling Point | 78 °C at 1 Torr | |

| Melting Point | Data not available | |

| Density | Data not available (Predicted for a similar compound, 2-fluoro-4-methylbenzyl bromide: 1.456 ± 0.06 g/cm³) | |

| Solubility | Data not available (Generally, benzyl bromides are practically insoluble in water but soluble in organic solvents like ethanol, ether, and acetone) |

Synthesis and Purification

A potential synthetic pathway can be illustrated as follows:

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the side-chain bromination of a toluene derivative, which can be adapted for the synthesis of this compound.

Materials:

-

2,3-Difluoro-4-methyltoluene (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)[5]

-

Azobisisobutyronitrile (AIBN) or a light source (radical initiator)[5]

-

Carbon tetrachloride (CCl₄) or cyclohexane (solvent)[5]

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluoro-4-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6]

Reactivity and Stability

This compound is expected to exhibit reactivity typical of benzyl bromides. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring may influence the reactivity of the benzylic position.

The compound is likely to be stable under normal storage conditions, but should be protected from moisture and strong bases, as it can undergo hydrolysis. It is also light-sensitive and should be stored in a dark, cool place.

Applications in Drug Development and Research

While specific examples of the use of this compound in drug development are not widely reported, the incorporation of fluorinated benzyl moieties is a common strategy in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of nearby functional groups, which can be crucial for drug-receptor interactions.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Figure 2: General workflow for the use of a building block in drug discovery.

Safety and Handling

This compound is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable, albeit not extensively documented, fluorinated building block for organic synthesis. Its potential to introduce a difluoro-methylphenyl moiety into various molecular scaffolds makes it a compound of interest for researchers in medicinal chemistry and materials science. Further investigation into its specific reactivity, biological activity, and applications is warranted to fully realize its potential.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

Technical Guide: 2,3-Difluoro-4-methylbenzyl bromide (CAS 261763-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3-Difluoro-4-methylbenzyl bromide (CAS 261763-43-3). Primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, this compound serves as a key intermediate for the introduction of a 2,3-difluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This guide summarizes its known properties, outlines a general experimental protocol for its use in a representative synthetic reaction, and presents hypothetical signaling pathways and workflows to illustrate its potential applications in drug discovery.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 261763-43-3 | [1][2] |

| Synonyms | 1-(Bromomethyl)-2,3-difluoro-4-methyl-benzene | [1] |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.05 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 78 °C at 1 Torr | [4] |

| Purity | Typically ≥97% | [1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily used as an alkylating agent. The presence of the benzyl bromide functional group allows for nucleophilic substitution reactions, enabling the covalent attachment of the 2,3-difluoro-4-methylbenzyl group to various substrates. This moiety is of interest in drug design due to the unique electronic properties conferred by the fluorine atoms, which can influence factors such as metabolic stability, binding affinity, and lipophilicity.

General Experimental Protocol: N-Alkylation of a Heterocyclic Amine

This protocol describes a representative procedure for the N-alkylation of a generic heterocyclic amine using this compound. This type of reaction is fundamental in the synthesis of many pharmaceutical compounds.

Materials:

-

This compound (1.0 eq)

-

Heterocyclic amine (e.g., imidazole, pyrazole) (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the heterocyclic amine (1.0 eq) and potassium carbonate (1.5 eq).

-

Add a sufficient volume of acetonitrile to dissolve the starting materials.

-

To this stirring suspension, add this compound (1.0 eq).

-

Attach a reflux condenser and heat the reaction mixture to 80 °C.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated heterocyclic compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation reaction described in the experimental protocol.

Caption: General workflow for N-alkylation using this compound.

Hypothetical Signaling Pathway Modulation

While this compound itself is not known to be biologically active, it can be used to synthesize novel compounds that may modulate specific signaling pathways. The diagram below represents a hypothetical scenario where a downstream product, "Compound X," synthesized using this building block, inhibits a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a downstream product.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While direct biological activity data for this compound is not currently available, its utility in the synthesis of potentially bioactive molecules is clear. The fluorinated benzyl moiety it provides can be strategically incorporated into drug candidates to enhance their pharmacological properties. The experimental protocol and workflows presented in this guide serve as a foundational reference for researchers utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene, a fluorinated organic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Properties

1-(Bromomethyl)-2,3-difluoro-4-methylbenzene, also known as 2,3-difluoro-4-methylbenzyl bromide, is a substituted toluene derivative. The presence of two fluorine atoms on the benzene ring and a reactive bromomethyl group makes it a valuable building block in the synthesis of complex organic molecules. The fluorine atoms can significantly influence the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

Table 1: Chemical and Physical Properties of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂ | [4][5] |

| Molecular Weight | 221.05 g/mol | [6][7] |

| CAS Number | 261763-43-3 | [4][5] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | 78°C @ 1 Torr | [6] |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene involves a two-step process starting from the commercially available 2',3'-Difluoro-4'-methylacetophenone. The first step is the reduction of the ketone to the corresponding toluene derivative, followed by a selective benzylic bromination.

Figure 1. Synthetic workflow for 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methyltoluene (Intermediate)

This protocol describes the reduction of 2',3'-Difluoro-4'-methylacetophenone. The Wolff-Kishner reduction is a suitable method for this transformation.

Materials:

-

2',3'-Difluoro-4'-methylacetophenone

-

Hydrazine hydrate (80%)

-

Potassium hydroxide

-

Diethylene glycol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 2',3'-Difluoro-4'-methylacetophenone (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq).

-

Heat the mixture to reflux for 1 hour.

-

Add potassium hydroxide (4.0 eq) and continue to heat, allowing the temperature to rise to approximately 190-200°C by distilling off water and excess hydrazine.

-

Maintain the reaction at this temperature for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product, 2,3-Difluoro-4-methyltoluene, which can be purified by distillation.

Experimental Protocol: Synthesis of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene

This protocol details the benzylic bromination of 2,3-Difluoro-4-methyltoluene using N-Bromosuccinimide (NBS).[8][9]

Materials:

-

2,3-Difluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

UV lamp (optional, for initiation)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,3-Difluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. Initiation can also be achieved by irradiating the mixture with a UV lamp.[4]

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene as a colorless to light yellow liquid.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 4.5 (s, 2H, CH₂Br), 2.3 (s, 3H, Ar-CH₃). The benzylic protons are expected to be a singlet around 4.5 ppm. The aromatic protons will appear as a multiplet due to fluorine coupling. The methyl group will be a singlet. |

| ¹³C NMR | δ (ppm): 140-155 (dd, C-F), 120-135 (m, Ar-C), 115-125 (d, Ar-C-H), 30-35 (CH₂Br), 15-20 (CH₃). Carbons attached to fluorine will show large coupling constants. |

| FTIR | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1100 (C-F stretch), 1220-1200 (CH₂-Br wag), 690-550 (C-Br stretch).[10][11] |

| Mass Spec (EI) | m/z: 220/222 (M⁺, isotopic pattern for Br), 141 (M⁺ - Br), 91 (tropylium ion fragment is less likely due to substitution). The molecular ion peak will show a characteristic M/M+2 isotopic pattern for bromine. The base peak is expected to be the fragment resulting from the loss of the bromine radical.[1][2] |

Applications in Drug Development and Medicinal Chemistry

Fluorinated organic compounds are of significant interest in drug discovery. The introduction of fluorine atoms can enhance a molecule's metabolic stability by blocking sites of oxidation, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve its membrane permeability and overall pharmacokinetic profile.[5][12]

1-(Bromomethyl)-2,3-difluoro-4-methylbenzene serves as a versatile building block for introducing the 2,3-difluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This can be achieved through nucleophilic substitution reactions where the bromine atom is displaced by a range of nucleophiles, such as amines, alcohols, thiols, and carbanions.

While specific drug candidates or biological targets for derivatives of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene are not widely reported, its structural motifs suggest potential for developing inhibitors for various enzyme classes or ligands for receptors where fluorinated aromatic interactions are beneficial.

Figure 2. Hypothetical workflow for drug discovery using 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene.

Conclusion

1-(Bromomethyl)-2,3-difluoro-4-methylbenzene is a valuable fluorinated building block with significant potential in medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its reactive nature allows for the facile introduction of the difluoro-methylbenzyl moiety into a wide range of molecules. While specific applications are yet to be widely documented, the known benefits of fluorine incorporation in drug design suggest that this compound and its derivatives are promising candidates for the development of novel therapeutics. Further research into the biological activities of compounds derived from this intermediate is warranted.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 2. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide: Reactivity Profile of 2,3-Difluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzyl bromide is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its application in the synthesis of novel compounds with therapeutic potential.

Molecular Structure and Properties:

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene |

| CAS Number | 261763-43-3 |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.05 g/mol |

| Boiling Point | 78°C at 1 Torr[1] |

| Appearance | Colorless to light yellow liquid or solid |

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. The presence of two electron-withdrawing fluorine atoms on the benzene ring can influence the electrophilicity of the benzylic carbon.

The general mechanism for the nucleophilic substitution reaction is depicted below. This reaction typically proceeds via an S(_N)2 mechanism, involving a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.

Caption: General workflow of a nucleophilic substitution reaction involving this compound.

Reactions with Nucleophiles: A Survey of Synthetic Applications

While specific quantitative data for reactions of this compound is not extensively reported in publicly available literature, its reactivity can be inferred from analogous structures and general principles of organic synthesis. The following sections outline expected reactions with various classes of nucleophiles, providing a framework for its synthetic utility.

O-Alkylation: Synthesis of Ethers

Phenols and alcohols can act as nucleophiles to displace the bromide, forming the corresponding benzyl ethers. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Experimental Protocol (General):

-

To a solution of the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: A generalized experimental workflow for the synthesis of benzyl ethers.

N-Alkylation: Synthesis of Amines

Primary and secondary amines are excellent nucleophiles for the alkylation of this compound, leading to the formation of secondary and tertiary amines, respectively. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the HBr generated.

Experimental Protocol (General):

-

Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine; 1.5-2.0 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add this compound (1.0-1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired amine.

S-Alkylation: Synthesis of Thioethers

Thiols are potent nucleophiles and readily react with this compound to form thioethers. Similar to O-alkylation, a base is typically used to generate the more nucleophilic thiolate anion.

Experimental Protocol (General):

-

To a solution of the thiol (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or THF, add a base (e.g., NaH, K₂CO₃, or Et₃N; 1.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.0 equivalent) and continue stirring at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-difluoro-4-methylbenzyl moiety is a valuable pharmacophore. The fluorine atoms can enhance binding to target proteins through hydrogen bonding and other electrostatic interactions, while also blocking sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can provide additional hydrophobic interactions and influence the overall conformation of the molecule.

Molecules containing similar fluorinated benzyl groups have been investigated for a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility of various derivatives through the reactions outlined above makes this compound a key tool for generating compound libraries for high-throughput screening and lead optimization.

Safety and Handling

This compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide array of organic molecules. Its primary reactivity is governed by nucleophilic substitution at the benzylic position, allowing for the facile introduction of the 2,3-difluoro-4-methylbenzyl moiety onto various scaffolds. While specific, quantitative reactivity data remains to be broadly published, the general protocols and principles outlined in this guide provide a solid foundation for its use in research and development, particularly within the field of drug discovery. The unique electronic properties conferred by the fluorine and methyl substituents make it an attractive component for the design of novel therapeutic agents.

References

Spectral Data Analysis of 2,3-Difluoro-4-methylbenzyl bromide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for 2,3-Difluoro-4-methylbenzyl bromide (CAS No: 261763-43-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside generalized experimental protocols applicable to this class of molecule. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and analysis of this compound.

Compound Information

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 261763-43-3 |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Predictions are based on standard chemical shift values and spin-spin coupling patterns.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -CH₂Br |

| ~7.0-7.3 | m | 2H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented below. The chemical shifts are estimated based on the effects of the various substituents on the benzene ring.

| Chemical Shift (δ ppm) | Assignment |

| ~30-35 | -CH₂Br |

| ~15-20 | -CH₃ |

| ~115-155 (multiple peaks) | Aromatic Carbons |

Predicted Mass Spectrometry Data

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is anticipated.

| m/z | Assignment |

| 220, 222 | [M]⁺, Molecular ion |

| 141 | [M-Br]⁺ |

| 126 | [M-Br-CH₃]⁺ |

| 113 | [C₇H₄F₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 10-12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound.

The Electrophilicity of Fluorinated Benzyl Bromides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into benzyl bromide frameworks profoundly influences their electrophilicity, a critical parameter in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution on the reactivity of benzyl bromides. By examining the interplay between inductive and resonance effects, this document offers a comprehensive overview of the underlying principles governing their reaction kinetics in nucleophilic substitution reactions. Detailed experimental protocols for synthesizing various fluorinated benzyl bromides and for conducting kinetic studies of their solvolysis are presented. Quantitative data on the solvolysis rates of substituted benzyl halides are summarized to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities where the modulation of electrophilicity is a key consideration.

Introduction

Benzyl bromides are versatile electrophilic reagents widely employed in organic synthesis for the introduction of the benzyl moiety. Their reactivity is primarily governed by the stability of the incipient benzylic carbocation or the transition state in nucleophilic substitution reactions. The substitution of hydrogen with fluorine on the aromatic ring offers a powerful strategy to modulate the electrophilicity of the benzylic carbon. Fluorine's unique electronic properties, characterized by high electronegativity (inductive effect, -I) and the ability of its lone pairs to participate in resonance (mesomeric effect, +M), lead to complex and often non-intuitive effects on reaction rates and mechanisms.

This guide explores the electrophilicity of fluorinated benzyl bromides through the lens of physical organic chemistry principles, with a focus on their behavior in solvolysis reactions. The transition between Sₙ1 and Sₙ2 reaction pathways as a function of fluorine substitution is a central theme.

Theoretical Background: The Role of Fluorine Substitution

The effect of fluorine substitution on the electrophilicity of benzyl bromides is a balance of its strong electron-withdrawing inductive effect and its electron-donating resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and tends to destabilize the positive charge of a benzylic carbocation, thus retarding Sₙ1 reactions.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect is most pronounced when the fluorine is at the ortho or para position and can help to stabilize a developing positive charge at the benzylic position, potentially accelerating Sₙ1 reactions.

The net electronic effect of fluorine is a combination of these opposing forces. For a fluorine substituent, the inductive effect generally dominates over the resonance effect.

Hammett and Grunwald-Winstein Correlations

The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds. For the solvolysis of benzyl halides, a plot of the logarithm of the rate constant (log k) against the appropriate substituent constant (σ or σ⁺) can reveal the nature of the electronic demand at the transition state. A negative slope (ρ value) indicates the development of positive charge in the transition state, characteristic of an Sₙ1 mechanism, while a smaller or positive ρ value is more consistent with an Sₙ2 pathway.

The Grunwald-Winstein equation is another linear free-energy relationship that relates the rate of a solvolysis reaction to the ionizing power (Y) and nucleophilicity (N) of the solvent. This can be used to further elucidate the reaction mechanism.

Quantitative Data: Solvolysis of Substituted Benzyl Halides

The following tables summarize the first-order rate constants (ksolv) for the solvolysis of a series of ring-substituted benzyl chlorides in 20% acetonitrile in water at 25 °C. While the data is for benzyl chlorides, the trends in reactivity are expected to be analogous for the corresponding benzyl bromides, with the bromides exhibiting higher reaction rates due to the better leaving group ability of the bromide ion.

Table 1: Solvolysis Rate Constants for 4-Substituted Benzyl Chlorides

| 4-Substituent | σ⁺ | ksolv (s⁻¹) |

| OMe | -0.78 | 2.2 |

| Me | -0.31 | 1.8 x 10⁻³ |

| H | 0 | 3.2 x 10⁻⁶ |

| F | -0.07 | 1.1 x 10⁻⁶ |

| Cl | 0.11 | 4.0 x 10⁻⁷ |

| CN | 0.66 | 1.8 x 10⁻⁹ |

| NO₂ | 0.79 | 3.5 x 10⁻¹⁰ |

Table 2: Solvolysis Rate Constants for 3-Substituted Benzyl Chlorides

| 3-Substituent | σ | ksolv (s⁻¹) |

| Me | -0.07 | 1.1 x 10⁻⁵ |

| H | 0 | 3.2 x 10⁻⁶ |

| F | 0.34 | 5.0 x 10⁻⁷ |

| Cl | 0.37 | 3.2 x 10⁻⁷ |

| CN | 0.56 | 8.0 x 10⁻⁸ |

| NO₂ | 0.71 | 2.0 x 10⁻⁸ |

Data sourced from Richard, J. P., et al. J. Am. Chem. Soc. 2005, 127, 25, 9215–9225.[1]

Reaction Mechanisms

The solvolysis of benzyl bromides can proceed through either an Sₙ1 or an Sₙ2 mechanism, or a borderline pathway, depending on the substitution pattern on the aromatic ring, the solvent, and the temperature.

The Sₙ1 and Sₙ2 Pathways

Caption: Sₙ1 and Sₙ2 reaction pathways for benzyl bromide solvolysis.

Electron-donating groups on the aromatic ring stabilize the benzylic carbocation, favoring the Sₙ1 pathway. Conversely, electron-withdrawing groups, such as fluorine, destabilize the carbocation, making the Sₙ2 mechanism more favorable. The data in Tables 1 and 2 are consistent with a shift from a predominantly Sₙ1 mechanism for electron-donating substituents to an Sₙ2 mechanism for electron-withdrawing substituents.

Experimental Protocols

Synthesis of Fluorinated Benzyl Bromides

A solution of the corresponding fluorotoluene and N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is treated with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC). After cooling, the succinimide byproduct is removed by filtration, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

To a solution of 4-fluorotoluene (11.0 g, 0.1 mol) and N-bromosuccinimide (17.8 g, 0.1 mol) in carbon tetrachloride (100 mL) is added AIBN (0.164 g, 1 mmol). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is distilled under reduced pressure to afford 4-fluorobenzyl bromide.

Kinetic Study of Solvolysis

The rate of solvolysis of fluorinated benzyl bromides can be determined by monitoring the disappearance of the starting material or the appearance of the product over time.

References

A-Scientist's Guide to Difluoromethylbenzyl Moieties: Synthesis, Properties, and Strategic Applications

Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl (-CHF2) group, particularly when appended to a benzyl framework, offers a unique constellation of physicochemical properties that can profoundly influence molecular behavior. This technical guide provides an in-depth exploration of difluoromethylbenzyl moieties, intended for researchers, chemists, and drug development professionals. We will dissect the synthetic strategies for their creation, analyze the nuanced effects on properties such as lipophilicity and metabolic stability, and showcase their application in drug discovery and advanced materials. This document serves as a comprehensive resource, blending foundational principles with practical, field-proven insights to empower the rational design of next-generation molecules.

The Ascendancy of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy for modulating their biological and physical properties.[1][2][3] The C-F bond is the strongest single bond to carbon, which imparts significant thermal and metabolic stability.[2][4]

1.1 The Difluoromethyl Group: A Unique Bioisostere

The difluoromethyl (-CHF2) group has garnered significant attention as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][5][6][7][8] Unlike the more common trifluoromethyl (-CF3) group, the -CHF2 moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor.[5][6] This allows it to mimic the hydrogen-bonding interactions crucial for molecular recognition at biological targets.[7] However, it is considered a lipophilic hydrogen bond donor, a characteristic that distinguishes it from the more polar groups it often replaces.[5][9][10]

1.2 The Benzyl Scaffold: A Privileged Core

The benzyl group is a common structural motif in a vast array of biologically active molecules and functional materials. Its rigid aromatic ring provides a defined conformational anchor, while the benzylic position offers a reactive handle for further functionalization. The combination of the difluoromethyl group with the benzyl scaffold creates a powerful building block for fine-tuning molecular properties.

Synthetic Pathways to Difluoromethylbenzyl Derivatives

The synthesis of difluoromethylbenzyl moieties can be broadly categorized into two main approaches: the direct difluoromethylation of a pre-existing benzyl core and the use of difluoromethyl-containing building blocks in a convergent synthesis.

2.1 Direct C-H Difluoromethylation of Benzyl Precursors

Recent advances in synthetic methodology have enabled the direct introduction of the -CHF2 group into C-H bonds, including those at the benzylic position. One notable method involves the use of difluoroacetic acid as the difluoromethyl source, activated by a silver nitrate and potassium persulfate oxidant system.[11] This approach is particularly valuable for late-stage functionalization in drug discovery, allowing for the rapid modification of lead compounds.[6]

Experimental Protocol 2.1.1: Radical Difluoromethylation of a Substituted Toluene

This protocol provides a general procedure for the direct difluoromethylation of a substituted toluene derivative.

Materials:

-

Substituted Toluene (1.0 mmol, 1.0 equiv)

-

Difluoroacetic Acid (3.0 mmol, 3.0 equiv)

-

Silver Nitrate (AgNO3) (0.2 mmol, 0.2 equiv)

-

Potassium Persulfate (K2S2O8) (3.0 mmol, 3.0 equiv)

-

Acetonitrile:Water (1:1 v/v) solvent mixture (10 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the round-bottom flask, add the substituted toluene, difluoroacetic acid, and silver nitrate.

-

Add the acetonitrile:water solvent mixture and begin stirring.

-

De-gas the mixture by bubbling with an inert gas for 15 minutes.

-

Under a positive pressure of the inert gas, add the potassium persulfate in one portion.

-

Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylbenzyl product.

Self-Validation & Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of radical intermediates by atmospheric oxygen.

-

Oxidant System: The combination of AgNO3 and K2S2O8 is essential for the generation of the difluoromethyl radical from difluoroacetic acid. The persulfate is the primary oxidant, while the silver salt acts as a catalyst.

-

Solvent System: The acetonitrile:water mixture is used to ensure the solubility of both the organic substrate and the inorganic salts.

-

Quenching: The use of sodium bicarbonate neutralizes the acidic reaction conditions and any remaining difluoroacetic acid.

2.2 Building Block Approach: A Convergent Strategy

An alternative and often more controlled approach involves the use of commercially available or readily synthesized building blocks that already contain the difluoromethyl group. This allows for a more convergent synthesis, where the difluoromethylbenzyl moiety is introduced at a later stage.

Caption: Retrosynthetic analysis for a building block approach.

Physicochemical Properties and Their Strategic Implications

The introduction of a difluoromethyl group at the benzylic position can significantly alter a molecule's physicochemical profile.

3.1 Lipophilicity and Permeability

The -CHF2 group is lipophilicity-enhancing, which can improve a molecule's ability to cross cellular membranes.[6][10] This increased lipophilicity can facilitate penetration of the blood-brain barrier, a desirable property for central nervous system (CNS) agents.[6] However, the increase in lipophilicity is generally less pronounced than that observed with a -CF3 group, offering a more nuanced way to modulate this property.[10] The change in the partition coefficient (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[5][10]

3.2 Metabolic Stability

Benzylic positions are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] The replacement of a benzylic C-H bond with a C-F bond, or the introduction of a -CHF2 group, can block this metabolic "soft spot," leading to an increased in vivo half-life and improved bioavailability.[3][6][12] This is a key strategy used to enhance the pharmacokinetic profiles of drug candidates.[13]

3.3 Conformational Effects and Binding Interactions

The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond in the difluoromethyl group, allowing it to act as a hydrogen bond donor.[7] This enables the formation of weak hydrogen bonds with biological targets, which can enhance binding affinity and specificity.[6] Additionally, the steric bulk of the -CHF2 group can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.[8]

Table 3.1: Comparative Physicochemical Properties of a Hypothetical Benzyl Derivative

| Property | Benzyl-CH3 | Benzyl-OH | Benzyl-CHF2 | Rationale for Change |

| logP (Lipophilicity) | 2.5 | 1.5 | 2.7 | -CHF2 is lipophilic, increasing logP over -OH and slightly over -CH3.[5][10] |

| Hydrogen Bond Donor? | No | Yes | Yes (weak) | The polarized C-H bond in -CHF2 can act as an H-bond donor.[1][6] |

| Metabolic Stability | Low | Moderate | High | The strong C-F bonds block oxidative metabolism at the benzylic position.[6][12] |

| pKa of Benzylic C-H | ~41 | N/A | ~25-30 | The electron-withdrawing fluorine atoms increase the acidity of the C-H bond. |

Applications in Drug Discovery

The unique properties of the difluoromethylbenzyl moiety have made it an attractive feature in the design of novel therapeutics across various disease areas.

4.1 Case Study: Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in oncology. The ATP-binding pocket of many kinases contains key hydrogen bonding residues. The ability of the -CHF2 group to act as a hydrogen bond donor, combined with its metabolic stability, makes it a valuable component of kinase inhibitor scaffolds. It can enhance binding affinity to the target kinase while improving the drug's pharmacokinetic profile.[3]

Caption: Competitive inhibition of a kinase by a drug molecule.

4.2 Applications in Central Nervous System (CNS) Agents

The development of drugs targeting the CNS is often hampered by the blood-brain barrier (BBB). The increased lipophilicity conferred by the difluoromethylbenzyl group can enhance a molecule's ability to cross the BBB.[6] This, coupled with improved metabolic stability, makes this moiety a promising feature for the design of next-generation antidepressants, antipsychotics, and neurodegenerative disease therapies.

Emerging Applications in Materials Science

While the primary focus has been on medicinal chemistry, the unique properties of difluoromethylbenzyl moieties are also being explored in the field of materials science.

5.1 Liquid Crystals

The polarity and conformational rigidity of the difluoromethylbenzyl group can be leveraged in the design of novel liquid crystal materials. These properties can influence the mesophase behavior and dielectric anisotropy of the resulting materials, which are critical parameters for display technologies.

5.2 Advanced Polymers

Incorporating difluoromethylbenzyl units into polymer backbones or as pendant groups can enhance thermal stability, chemical resistance, and modify surface properties. These fluorinated polymers have potential applications in high-performance coatings, membranes, and advanced composites.

Future Perspectives and Conclusion

The difluoromethylbenzyl moiety represents a powerful and versatile tool in the arsenal of the modern chemist. Its unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability provides a nuanced approach to molecular design that is distinct from other common fluorinated groups. While its application in medicinal chemistry is well-established, the continued development of novel synthetic methods will undoubtedly broaden its accessibility and lead to its incorporation into a wider range of therapeutics. Furthermore, its exploration in materials science is still in its nascent stages and holds significant promise for the creation of next-generation functional materials. As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, the strategic application of the difluoromethylbenzyl group is poised to drive innovation across the chemical sciences.

References

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

Zafrani, Y., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Semantic Scholar. Available at: [Link]

-

Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

-

MDPI. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI. Available at: [Link]

-

Singh, R. P., & Shree, M. V. (n.d.). General Aspects of Organofluorine Compounds. ResearchGate. Available at: [Link]

-

Mele, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Macmillan Group. (2009). Biological Applications of Organofluorine Compounds. Macmillan Group. Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

MDPI. (2023). Impact of Structural Features on the Antioxidant Activity of Organofluorine Diaryl Hydrazones. MDPI. Available at: [Link]

-

Bohrium. (n.d.). Fluorine in drug discovery: Role, design and case studies. Bohrium. Available at: [Link]

-

Saphier, S., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available at: [Link]

-

Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Morressier. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. chemrxiv.org [chemrxiv.org]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the rationale behind utilizing fluorinated building blocks, supported by quantitative data, detailed experimental protocols, and logical visualizations to inform rational drug design.

The Multifaceted Influence of Fluorine on Drug Properties

The unique physicochemical properties of the fluorine atom, particularly its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, empower medicinal chemists to fine-tune a range of critical drug attributes.[1] Strategic fluorination can profoundly impact a molecule's metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa), collectively shaping its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[2]

Enhancing Metabolic Stability

A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability.[3] The C-F bond is significantly stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[3] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively block or slow down oxidative metabolism.[3][4] This strategic substitution often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[5][6] For instance, the introduction of fluorine substitution in the development of the anti-inflammatory drug Celecoxib was pivotal in modulating its metabolic profile.[7] Similarly, fluorination of the oxetane ring in a thromboxane A2 analog resulted in a 100-million-fold slower rate of hydrolysis, dramatically increasing its half-life.[7]

Modulating Binding Affinity

Fluorine's strong electronegativity creates a polarized C-F bond, which can engage in favorable dipole-dipole, and orthogonal multipolar interactions (e.g., C-F···C=O) with protein targets, thereby enhancing binding affinity.[8][9][10] While fluorine is a poor hydrogen bond acceptor, it can act as a bioisosteric replacement for a hydroxyl group, mimicking its steric profile without donating a hydrogen bond.[8] The strategic placement of fluorine can also induce specific molecular conformations that are more favorable for binding to the target receptor or enzyme active site.[8] Studies on fluoroaromatic inhibitors of carbonic anhydrase have demonstrated that the pattern of fluorine substitution can significantly affect binding affinity, with all tested compounds exhibiting a dissociation constant (Kd) of less than 3 nM.[11]

Fine-Tuning Lipophilicity

The effect of fluorination on lipophilicity, often measured as the octanol-water partition coefficient (LogP), is highly context-dependent.[12] A single fluorine substitution on an aromatic ring typically leads to a slight increase in lipophilicity.[12] However, the introduction of more fluorine atoms or fluoroalkyl groups, such as a trifluoromethyl (CF3) group, can have varied effects.[13] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes and the blood-brain barrier.[3][14]

Altering Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic functional groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making them less basic).[8][15] This ability to modulate the ionization state of a molecule at physiological pH is crucial for influencing its solubility, membrane permeability, and interactions with biological targets.[7][16]

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Analogs

The following tables summarize quantitative data from various studies, directly comparing the properties of non-fluorinated compounds with their fluorinated analogs.

Table 1: Impact of Fluorination on Metabolic Stability

| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement | Reference |

| Various | Compound A | Fluorinated A | 15 | 46.2 | 4.0 | [17] |

| Compound B | Fluorinated B | 25 | 27.7 | 2.4 | [17] | |

| Compound C | Fluorinated C | 10 | 69.3 | 6.0 | [17] | |

| Cabozantinib Analogs | Cabozantinib | (+)-JV-976 (Monofluorinated) | Good | Improved | - | [18] |

Table 2: Impact of Fluorination on Binding Affinity and Potency

| Target | Non-Fluorinated Analog | Fluorinated Analog | IC50 / EC50 / Kd | Fold Improvement | Reference |

| c-Met Kinase | Cabozantinib | (+)-JV-976 | 7.8 nM (IC50) | 0.5 (Decrease) | [18] |

| VEGFR-2 Kinase | Cabozantinib | (+)-JV-976 | 4.6 nM (IC50) | 0.1 (Decrease) | [18] |

| 5-HT2C Receptor | (+)-1 | (+)-21a | 5.2 nM (EC50) | 1.1 | [18] |

| Carbonic Anhydrase | Various | Fluoroaromatic Analogs | < 3 nM (Kd) | - | [11] |

| HDAC1 | Unfluorinated Series | Fluorinated Analogs | - | 2-9 | [19] |

Table 3: Impact of Fluorination on Lipophilicity (LogP)

| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Predicted/Experimental LogP | Change in LogP | Reference |

| 2-Phenylcyclopropylmethylamines | (+)-1 | (+)-21a | Lower | Higher | [18] |

| Fluorinated Morphine Derivatives | Morphine | Fluoromorphine β-C1 & β-C3 | Lower | Higher | [14] |

| Flexible Fluorinated Molecules | Various | Various | - | Context-Dependent | [20] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes or hepatocytes.[17][21]

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled liver microsomes or cryopreserved hepatocytes from the desired species (e.g., human, rat)[22][23]

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADPH regenerating system (for microsomes)[22]

-

Williams' Medium E (for hepatocytes)[5]

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for analysis[22]

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).[8]

-

Incubation Setup:

-

For microsomes: Pre-warm a suspension of liver microsomes in incubation buffer at 37°C. Add the test compound to initiate the reaction, followed by the NADPH regenerating system.[17]

-

For hepatocytes: Thaw and prepare a suspension of hepatocytes in Williams' Medium E. Add the test compound to the hepatocyte suspension in a multi-well plate.[5][21]

-

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.[21]

-

Reaction Quenching: Immediately terminate the metabolic reaction by adding a cold quenching solution to the collected aliquots.

-

Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[5]

-

Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the remaining compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of protein).[8][17]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to a target macromolecule.[16][24]

Materials:

-

Purified target macromolecule (e.g., protein)

-

Ligand (test compound)

-

ITC buffer (ensure the macromolecule and ligand are in identical buffer to minimize heats of dilution)[25]

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Titration: Perform a series of injections of the ligand into the sample cell containing the macromolecule. The instrument measures the heat released or absorbed during each injection.

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[16]

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizing the Rationale and Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows discussed in this guide.

Caption: The multifaceted impact of fluorination on key drug properties.

Caption: A generalized workflow for an in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorinated building blocks is a powerful and well-established strategy in medicinal chemistry for optimizing drug candidates. By judiciously leveraging the unique properties of fluorine, researchers can significantly enhance metabolic stability, modulate binding affinity, and fine-tune physicochemical properties to develop safer and more effective therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of fluorine in their research endeavors.

References

- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labcorp.com [labcorp.com]

- 6. alfa-chemclinix.com [alfa-chemclinix.com]

- 7. tandfonline.com [tandfonline.com]

- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. connectsci.au [connectsci.au]

- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 26. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

Methodological & Application

Synthesis of 2,3-Difluoro-4-methylbenzyl bromide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2,3-Difluoro-4-methylbenzyl bromide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a free-radical bromination of 2,3-difluoro-4-methyltoluene using N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This method, known as the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position.[1][2][3][4][5] This protocol includes detailed experimental procedures, a summary of quantitative data, safety precautions, and visual diagrams of the experimental workflow and reaction mechanism.

Introduction

This compound is a fluorinated aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The benzyl bromide moiety serves as a versatile handle for introducing the 2,3-difluoro-4-methylphenyl group into various molecular scaffolds through nucleophilic substitution reactions.

The synthesis of this compound is most effectively carried out via the Wohl-Ziegler reaction.[1][2][3][4][5] This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position of 2,3-difluoro-4-methyltoluene. The resulting benzylic radical then reacts with a bromine source to yield the desired product. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is typically required to initiate the reaction.[6][7] Carbon tetrachloride is a common solvent for this reaction due to its inertness under radical conditions.[1][4]

Materials and Equipment

Reagents and Materials

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,3-Difluoro-4-methyltoluene | 60890-59-7 | C₈H₈F₂ | 142.15 | 10.0 | 1.42 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g |

| Benzoyl Peroxide | 94-36-0 | (C₆H₅CO)₂O₂ | 242.23 | 0.5 | 0.12 g |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | NaHCO₃ | 84.01 | - | 50 mL |

| Brine (Saturated NaCl solution) | - | NaCl | 58.44 | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | ~5 g |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel and flask)

-

pH paper

-

Standard laboratory glassware (graduated cylinders, funnels, etc.)

-

Fume hood

Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-4-methyltoluene (1.42 g, 10.0 mmol).

-

Dissolve the starting material in 50 mL of carbon tetrachloride.

-

Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and benzoyl peroxide (0.12 g, 0.5 mmol) to the flask.

-

Fit the flask with a reflux condenser.

-

Place the reaction setup in a heating mantle on a magnetic stirrer.

Reaction Execution

-

Heat the reaction mixture to reflux (approximately 77 °C for carbon tetrachloride) with vigorous stirring.

-

The reaction is initiated by the decomposition of benzoyl peroxide, which may be observed by an increase in the rate of reflux.

-

Monitor the reaction progress by observing the consumption of NBS. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent. This process usually takes 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

-

Filter the reaction mixture using vacuum filtration to remove the succinimide precipitate. Wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining HBr, and then with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions

-

2,3-Difluoro-4-methyltoluene: Flammable liquid and vapor. Handle in a well-ventilated area.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Benzoyl Peroxide: Strong oxidizer and can be explosive, especially when dry. Handle with care and avoid friction or shock.

-

Carbon Tetrachloride: Toxic and carcinogenic. Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.

-

This compound (Product): Lachrymator and corrosive. Handle with extreme care in a fume hood.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism of the Wohl-Ziegler bromination.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]